5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a chlorine atom, and a but-2-yn-1-yl chain linked to a methoxyphenoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: The synthesis begins with the preparation of the but-2-yn-1-yl intermediate through a coupling reaction between 2-methoxyphenol and 4-bromo-1-butyne using a palladium-catalyzed Sonogashira coupling reaction.
Thiophene Ring Functionalization: The thiophene ring is functionalized by introducing a carboxamide group at the 2-position and a chlorine atom at the 5-position. This can be achieved through a series of halogenation and amidation reactions.
Final Coupling: The final step involves coupling the but-2-yn-1-yl intermediate with the functionalized thiophene ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as azides or thiols.
Scientific Research Applications
5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares a similar thiophene carboxamide structure but differs in the substituents on the thiophene ring and the alkyne chain.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a methoxyphenoxy group but differs in the core structure and functional groups.
Uniqueness
The uniqueness of 5-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-18-16(19)14-8-9-15(17)22-14/h2-3,6-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPRJEMUPHFIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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